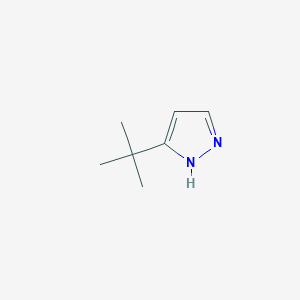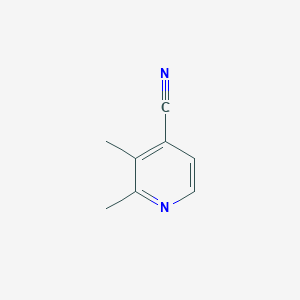
ácido antraceno-9-carboxílico
Descripción general
Descripción
9-anthroic acid is an anthroic acid carrying the carboxy substituent at position 9.
Aplicaciones Científicas De Investigación
Materiales Fotocrómicos
El ácido antraceno-9-carboxílico se ha utilizado en el desarrollo de materiales fotocrómicos. Estos materiales cambian de color cuando se exponen a la luz, y el efecto se puede revertir cuando se elimina la fuente de luz. La capacidad del compuesto para formar radicales estables tras la irradiación lumínica lo convierte en un candidato para tecnologías de conmutación óptica y visualización .
Fotomagnetismo
Las mismas propiedades que hacen que el this compound sea adecuado para aplicaciones fotocrómicas también lo hacen apto para usos fotomagnéticos. Cuando se integra en ciertos complejos moleculares, exhibe fotomagnetismo inducido por radicales, que podría aprovecharse para el almacenamiento de datos o sistemas de computación avanzados .
Catálisis Heterogénea
Los cúmulos de cobre basados en this compound han mostrado ser prometedores en la fijación catalítica heterogénea de dióxido de carbono. Estos cúmulos pueden catalizar la reacción de cicloadición de CO2 con epiclorhidrina, que es un paso crucial en la creación de productos valiosos a partir de gases de efecto invernadero .
Síntesis Orgánica
En química orgánica, el ácido 9-antracenocarboxílico sirve como material de partida para sintetizar varios compuestos. Por ejemplo, se puede utilizar para producir 9-cianoantraceno, que tiene aplicaciones en ciencia de materiales y productos farmacéuticos .
Química de Coordinación
Debido a su estructura rígida, el this compound se utiliza con frecuencia en la construcción de complejos de coordinación. Estos complejos tienen aplicaciones que van desde la catálisis hasta la ciencia de materiales, y la presencia del compuesto en más de 460 compuestos en la base de datos de datos cristalográficos de Cambridge atestigua su versatilidad .
Investigación Biomédica
Este compuesto se ha identificado como un inhibidor del transporte de Cl-, lo que puede tener implicaciones en la investigación biomédica, particularmente en la comprensión de los mecanismos de transporte iónico celular y el desarrollo de tratamientos para los trastornos relacionados .
Mecanismo De Acción
Target of Action
Anthracene-9-carboxylic acid primarily targets chloride transport . It is known to be a Cl- transport inhibitor with a moderate to strong inhibitory action on PKA activated cardiac IcI . This means it can interfere with the movement of chloride ions across cell membranes, which can have significant effects on cellular function.
Mode of Action
The compound interacts with its targets primarily through light-induced electron transfer processes . When exposed to light, anthracene-9-carboxylic acid can generate stable radicals . These radicals can then interact with other molecules, leading to changes in the physical and chemical properties of the system .
Biochemical Pathways
Its ability to generate stable radicals upon light exposure suggests it may influence pathways related tooptical switching, displays, and other devices . Furthermore, its role as a Cl- transport inhibitor indicates it may impact pathways involving ion transport across cell membranes .
Result of Action
The molecular and cellular effects of anthracene-9-carboxylic acid’s action are largely dependent on its environment and the specific system in which it is used. For instance, in the context of optical devices, the generation of stable radicals can lead to changes in the device’s optical properties . In biological systems, inhibition of Cl- transport can disrupt normal cellular function .
Action Environment
The action, efficacy, and stability of anthracene-9-carboxylic acid can be influenced by various environmental factors. For example, the compound’s ability to generate stable radicals is dependent on light exposure . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially impact the compound’s behavior and effectiveness.
Análisis Bioquímico
Biochemical Properties
Anthracene-9-carboxylic acid is known to be a chloride channel inhibitor . It inhibits spontaneous transient inward currents and caffeine-evoked calcium-activated chloride currents in isolated rabbit portal vein smooth muscle cells .
Cellular Effects
Anthracene-9-carboxylic acid has been traditionally used to block and identify various types of cells, such as smooth muscle cells, epithelial cells, and salivary gland cells, in the activation of Ca2+ activated Cl- currents (CaCCs) .
Molecular Mechanism
The photomechanical response of Anthracene-9-carboxylic acid relies on a [4 + 4] photodimerization followed by dissociation that occurs on timescales of seconds to minutes . This process involves the formation of a hydrogen-bonded dimer .
Temporal Effects in Laboratory Settings
Anthracene-9-carboxylic acid and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This indicates that the effects of Anthracene-9-carboxylic acid can change over time in laboratory settings.
Metabolic Pathways
It is known that Anthracene-9-carboxylic acid can be used as a starting material to synthesize other compounds, such as 9-Cyanoanthracene .
Propiedades
IUPAC Name |
anthracene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWFJBFNAQHLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16336-69-9 (hydrochloride salt) | |
| Record name | 9-Anthroic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7049427 | |
| Record name | 9-Anthracenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 9-Anthroic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11332 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000022 [mmHg] | |
| Record name | 9-Anthroic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11332 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
723-62-6 | |
| Record name | 9-Anthracenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Anthroic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Anthroic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Anthracenecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Anthracenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthracene-9-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-ANTHROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VK69492FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 9-Anthracenecarboxylic acid affect muscle contraction?
A: 9-Anthracenecarboxylic acid acts as a chloride channel blocker, specifically targeting ClC-1 channels. [, , , ] In skeletal muscle, blocking ClC-1 channels leads to increased excitability of muscle fibers and potentiates muscle contraction, particularly in the presence of elevated potassium levels. [, , ] This effect is dependent on muscle activity and can be reversed by denervation or nerve blocking agents. []
Q2: Can 9-Anthracenecarboxylic acid impact cell volume regulation?
A: Research suggests that 9-Anthracenecarboxylic acid can influence cell volume regulation. Studies on guinea pig jejunal villus enterocytes demonstrated that blocking chloride channels with 9-Anthracenecarboxylic acid prevents corticostatin-induced cell volume reduction. [] This suggests that activation of chloride channels plays a role in mediating cell volume decrease in these cells.
Q3: Does 9-Anthracenecarboxylic acid affect singlet oxygen generation?
A: Yes, when 9-Anthracenecarboxylic acid is complexed with CdTe quantum dots, it acts as a triplet acceptor, facilitating efficient triplet energy transfer (TET). [] This TET process leads to enhanced production of singlet oxygen, with a yield reaching up to 59%. [] This property makes 9-Anthracenecarboxylic acid-CdTe quantum dot complexes promising for applications requiring singlet oxygen generation.
Q4: What is the molecular formula and weight of 9-Anthracenecarboxylic acid?
A4: The molecular formula is C15H10O2, and the molecular weight is 222.24 g/mol.
Q5: Does the position of the carboxylic acid group on the anthracene ring influence the spectral properties?
A: Yes, the position of substitution significantly affects the spectral behavior. For instance, in MALDI-MS analysis, 2-anthracenecarboxylic acid exhibits a higher ratio of negative molecular ion (M-) to deprotonated molecule ([M-H]-) compared to 1- and 9-anthracenecarboxylic acid. []
Q6: How does 9-Anthracenecarboxylic acid behave in different solvent environments?
A: 9-Anthracenecarboxylic acid exhibits solvent-dependent fluorescence behavior. In surfactant solutions, it forms hydrogen-bonded dimers within micelles, leading to a broad fluorescence emission. [] Similar dimer formation is observed in alkylammonium-montmorillonites, indicating its interaction with layered materials. []
Q7: Can 9-Anthracenecarboxylic acid be used to modify carbon nanotubes?
A: Yes, 9-Anthracenecarboxylic acid, along with other carboxyl-functionalized anthracene derivatives, can be used to functionalize single-walled carbon nanotubes (SWCNTs). [] The carboxylic acid group facilitates stable dispersion of SWCNTs in water, making them suitable for applications like conductive thin film fabrication. []
Q8: Does 9-Anthracenecarboxylic acid play a role in photocatalysis?
A: When used as a ligand in titanium-oxo clusters, 9-Anthracenecarboxylic acid contributes to efficient photoelectrocatalytic (PEC) degradation of pollutants like 4-chlorophenol and simultaneous hydrogen generation. [] The presence of anthracene enhances light harvesting and facilitates charge transfer, leading to efficient PEC activity. []
Q9: Have computational methods been used to study 9-Anthracenecarboxylic acid-based systems?
A: Yes, quantum chemical calculations have been employed to understand the mechanism of photodimerization in crystalline 9-Anthracenecarboxylic acid. [] These calculations revealed that the formation of various product configurations during the reaction leads to disorder in the crystalline lattice. []
Q10: How does halogen substitution on the anthracene ring affect the photomechanical properties of 9-Anthracenecarboxylic acid derivatives?
A: Halogen substitution can significantly influence the photomechanical behavior of 9-Anthracenecarboxylic acid-based crystals. Studies combining experimental and computational approaches have shown that the kinetic behavior of these derivatives is not solely determined by monomer-photodimer energetics, suggesting a complex interplay of factors. []
Q11: Can 9-Anthracenecarboxylic acid be used to enhance drug delivery?
A: Dendrimers incorporating 9-Anthracenecarboxylic acid have shown potential in drug delivery by enhancing the solubility of hydrophobic drug molecules. [] The dendrimer acts as a host, forming complexes with the drug, thereby increasing its solubility in aqueous media. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


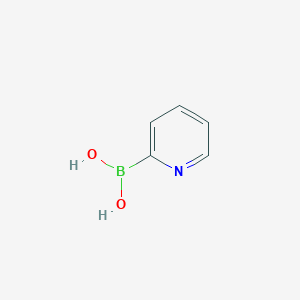
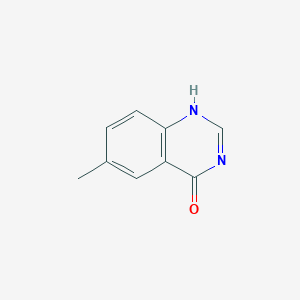
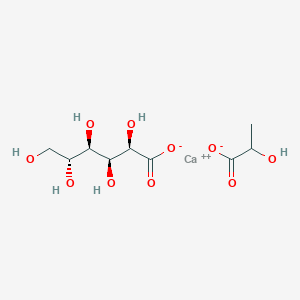

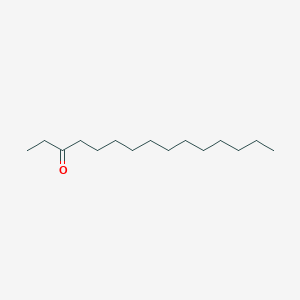
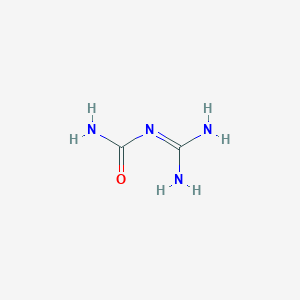
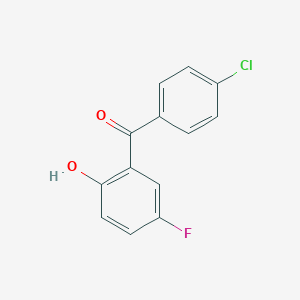
![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)
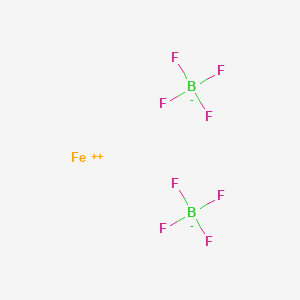
![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)
